molecular formula C15H27NO3 B13331901 tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13331901
M. Wt: 269.38 g/mol
InChI Key: QIESHTZMGMILQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate: is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which can impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with desired properties .

Biology and Medicine: In biology and medicine, this compound has shown potential as a scaffold for the development of new drugs. Spirocyclic compounds are known for their ability to interact with biological targets in unique ways, making them valuable in drug discovery .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its rigid structure can impart stability and strength to materials, making it useful in various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins and other biological molecules, potentially inhibiting their function. This compound has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a target for the development of new antituberculosis drugs .

Comparison with Similar Compounds

  • tert-Butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
  • tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 9-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-11-5-4-8-15(16)9-6-12(17)7-10-15/h12,17H,4-11H2,1-3H3

InChI Key

QIESHTZMGMILQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)O

Origin of Product

United States

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